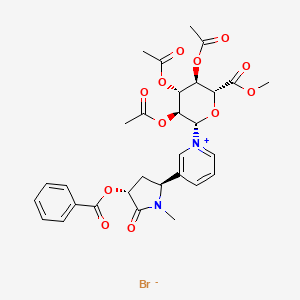
Ethyl azetidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.617 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of azetidines, including Ethyl azetidine-2-carboxylate hydrochloride, has been a subject of research. One method involves the Strecker-type reaction using TMSCN to afford C-2 substituted azetidine . Another method involves the enzymatic hydrolysis of L-azetidine-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl azetidine-2-carboxylate hydrochloride is determined by its molecular formula, C6H12ClNO2. Detailed structural analysis can be obtained through high-resolution crystal structures .Chemical Reactions Analysis
Ethyl azetidine-2-carboxylate hydrochloride can undergo enzymatic hydrolysis, a ring-opening reaction that detoxifies L-azetidine-2-carboxylate . This reaction is catalyzed by an L-AZC hydrolase from Novosphingobium sp. MBES04 .Applications De Recherche Scientifique
Synthesis and Biological Applications
Ethyl Azetidine-2-carboxylate Hydrochloride is a compound of interest in synthetic organic chemistry and has seen applications in the synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides. The synthesis processes involve complex reactions that yield enantiopure compounds, which are crucial for further chemical and pharmaceutical applications. For instance, Couty, Evano, and Rabasso (2003) developed a method for preparing enantiopure azetidine 2-carboxylic acids by hydrolysis of the corresponding 2-cyano azetidines, which are analogues of phenylalanine, showcasing their potential in peptide synthesis (Couty, Evano, & Rabasso, 2003).
Moreover, azetidine derivatives, including those related to Ethyl Azetidine-2-carboxylate Hydrochloride, have been synthesized for their potential in antimicrobial and antioxidant activities. Devi et al. (2010) explored the synthesis of azetidione derivatives and evaluated their biological activities, indicating the compound's utility in developing new therapeutic agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Foldameric Applications
In the realm of foldamer chemistry, Ethyl Azetidine-2-carboxylate Hydrochloride and its derivatives play a critical role in the development of novel foldamers—oligomers that adopt well-defined secondary structures. Žukauskaitė et al. (2011) detailed the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their significance in biological applications and foldameric studies. These compounds are of interest due to their constrained structures, offering unique properties for the development of foldamers (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).
Detoxification and Metabolism Studies
Additionally, Ethyl Azetidine-2-carboxylate Hydrochloride and its related compounds have been subjects of research in the study of detoxification and metabolism. Gross, Felsheim, and Wackett (2008) uncovered the genes and enzymes involved in the metabolism of Azetidine-2-carboxylate, providing insights into the detoxification mechanisms employed by certain bacteria. This research elucidates the biological pathways that can metabolize and detoxify azetidine compounds, offering a foundation for understanding how these compounds interact with living systems (Gross, Felsheim, & Wackett, 2008).
Safety And Hazards
Orientations Futures
Recent advances in the synthesis and reactivity of azetidines suggest that there is considerable interest in this field, with a focus on the most recent advances, trends, and future directions . The results of ongoing research will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .
Propriétés
IUPAC Name |
ethyl azetidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFZLUZRAVTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681043 |
Source


|
| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azetidine-2-carboxylate hydrochloride | |
CAS RN |
162698-21-7 |
Source


|
| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)







